methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate
Description
Methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl ester at position 3, a 2-methyl group, and a sulfonamido-linked 4-methylbenzamide moiety at position 3.
Properties
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7S/c1-16-5-7-18(8-6-16)25(28)27(35(30,31)21-12-10-20(32-3)11-13-21)19-9-14-23-22(15-19)24(17(2)34-23)26(29)33-4/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKZFLVJNIBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-((4-Methoxyphenyl)sulfonamido)-2-methylbenzofuran-3-carboxylate (CAS 331254-06-9)
Structural Differences :
- Ester Group: The ethyl ester (C19H19NO6S, MW 389.42) vs. the methyl ester (C20H19NO6S, MW 401.43) in the target compound.
- Substituents : Lacks the 4-methylbenzamido group, featuring only the sulfonamido linkage.
Functional Implications :
- The ethyl ester may confer slightly higher lipophilicity (logP) compared to the methyl variant, influencing membrane permeability.
Source : Ethyl ester derivative is reported in chemical databases .
Methyl 2-Bromo-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate
Structural Differences :
- Halogenation : Bromo and chloro substituents enhance electron-withdrawing effects compared to the methoxy group in the target compound.
- Core Modifications : Incorporates a cyclopropyl and fluorophenyl group on the benzofuran core.
Functional Implications :
- Halogens increase molecular polarity and metabolic resistance but may reduce oral bioavailability due to higher molecular weight (MW ~650 g/mol).
- The fluorophenyl group could enhance aromatic stacking interactions in biological targets, such as kinase inhibitors .
Source : Synthetic protocols for halogenated benzofurans are detailed in optimization studies .
Methyl 4'-(Furan-3-yl)-2-(4-methoxybenzamido)-[1,1'-biphenyl]-4-carboxylate (B08)
Structural Differences :
- Core Structure : Biphenyl system vs. benzofuran core.
- Substituents : Includes a furan-3-yl group and a 4-methoxybenzamido moiety.
Functional Implications :
- The biphenyl system may improve π-π interactions in protein binding pockets but reduce solubility compared to benzofurans.
Source : Reported in supplementary data for medicinal chemistry research .
General Trends in Benzofuran Derivatives
| Compound Name | Core Structure | Key Substituents | Molecular Formula | MW (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Benzofuran | Methyl ester, 4-methylbenzamido, sulfonyl | C20H19NO6S | 401.43 | Enzyme inhibition, anticancer |
| Ethyl ester analog (CAS 331254-06-9) | Benzofuran | Ethyl ester, sulfonamido | C19H19NO6S | 389.42 | Preclinical lead optimization |
| Halogenated benzofuran (Compound D) | Benzofuran | Bromo, chloro, cyclopropyl, fluorophenyl | C29H23BrClFNO5S | ~650 | Antiviral, kinase inhibitors |
| Biphenyl derivative (B08) | Biphenyl | Furan-3-yl, 4-methoxybenzamido | C26H21NO5 | 427.45 | Antibacterial, anti-inflammatory |
Research Findings and Implications
- Steric Considerations : The 4-methylbenzamido group introduces steric hindrance, which may limit off-target binding but reduce metabolic clearance compared to smaller substituents .
- Synthetic Challenges: Halogenated analogs (e.g., bromo, chloro) require rigorous crystallization protocols for structural validation, as noted in SHELX refinements .
Biological Activity
Methyl 5-(N-((4-methoxyphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O5S
The structure includes a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer effects.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including compounds similar to this compound. These compounds have shown effectiveness against various cancer cell lines through different mechanisms:
- Inhibition of Cell Proliferation : Research indicates that benzofuran derivatives can suppress the proliferation of cancer cells. For instance, one study reported that certain benzofuran derivatives inhibited the viability of hepatocellular carcinoma (HCC) cell lines, demonstrating an IC50 value in the micromolar range .
- Induction of Apoptosis : Compounds in this class have been linked to the induction of apoptosis in cancer cells. This process is often mediated through the activation of intrinsic pathways involving p53 and other apoptotic markers.
The biological activity of this compound may involve several key mechanisms:
- Epithelial-Mesenchymal Transition (EMT) : Studies suggest that benzofuran derivatives can modulate EMT processes, which are crucial for cancer metastasis. By downregulating markers associated with EMT (such as vimentin and MMP9), these compounds may inhibit the invasive potential of cancer cells .
- Integrin Signaling Pathways : Integrins play a significant role in cell adhesion and migration. Research has shown that certain benzofuran derivatives can decrease integrin expression and disrupt downstream signaling pathways (e.g., FAK/AKT), leading to reduced cell motility and invasion .
Case Study 1: In Vitro Analysis of Anticancer Activity
A specific study investigated the effects of a related benzofuran derivative on Huh7 cells (a liver cancer cell line). Key findings included:
- Cell Viability : The compound significantly reduced cell viability at concentrations above 5 μM.
- Migration Inhibition : A scratch assay demonstrated that treatment with non-cytotoxic concentrations markedly inhibited wound closure, indicating reduced migratory capacity .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed:
- EMT Markers : Treatment resulted in upregulation of E-cadherin and downregulation of vimentin, suggesting a reversal of EMT in treated cells.
- p53 Modulation : The compound decreased p53 expression, linking its anticancer effects to p53 signaling pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
